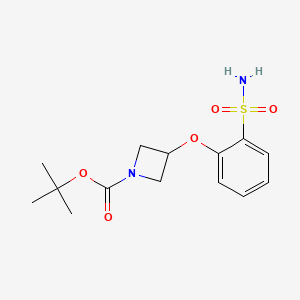![molecular formula C26H26N6O9 B12074283 5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12074283.png)
5-[2,6-Bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine is a modified nucleoside synthon. This compound is known for its unique structure, which includes two 4-nitrophenyl ethyl groups attached to the 2 and 6 positions of the deoxyxanthosine molecule. It is primarily used in research and development settings, particularly in the field of nucleic acid chemistry .
Métodos De Preparación
The synthesis of 2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine involves several steps. The general synthetic route includes the protection of the hydroxyl groups, followed by the introduction of the 4-nitrophenyl ethyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield .
Análisis De Reacciones Químicas
2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenated compounds and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is utilized in studies involving nucleic acid interactions and modifications.
Medicine: Research into antiviral and anticancer properties has shown promising results, with the compound demonstrating efficacy in inhibiting viral replication and tumor growth.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine involves its interaction with nucleic acids. The compound can integrate into DNA or RNA strands, leading to modifications that affect the function and stability of the nucleic acids. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis and repair .
Comparación Con Compuestos Similares
2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine can be compared to other modified nucleosides, such as:
2,6-Diaminopurine: Another modified nucleoside used in similar research applications.
5-Methylcytosine: Known for its role in epigenetic modifications.
2’-Fluoro-2’-deoxyadenosine: Used in antiviral research.
The uniqueness of 2,6-Bis-O-[2-(4-nitrophenyl)ethyl]-2’-deoxyxanthosine lies in its specific modifications, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C26H26N6O9 |
|---|---|
Peso molecular |
566.5 g/mol |
Nombre IUPAC |
5-[2,6-bis[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C26H26N6O9/c33-14-21-20(34)13-22(41-21)30-15-27-23-24(30)28-26(40-12-10-17-3-7-19(8-4-17)32(37)38)29-25(23)39-11-9-16-1-5-18(6-2-16)31(35)36/h1-8,15,20-22,33-34H,9-14H2 |
Clave InChI |
HEBMQTRBNWXSGT-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=C(N=C3OCCC4=CC=C(C=C4)[N+](=O)[O-])OCCC5=CC=C(C=C5)[N+](=O)[O-])CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,9-Dimethyl-11H-benzo[a]carbazole](/img/structure/B12074230.png)
![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)


![Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-](/img/structure/B12074246.png)



![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)


![O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12074277.png)

